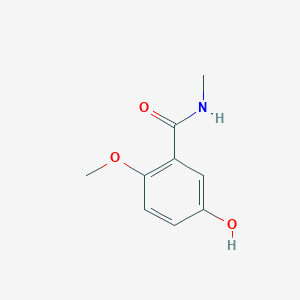

5-Hydroxy-2-methoxy-N-methylbenzamide

Descripción

Propiedades

IUPAC Name |

5-hydroxy-2-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-9(12)7-5-6(11)3-4-8(7)13-2/h3-5,11H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDLQEYRYJKCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acid Chloride Method

- Step 1: Conversion of substituted benzoic acid (e.g., 5-hydroxy-2-methoxybenzoic acid) to the corresponding acid chloride using reagents like oxalyl chloride ((COCl)2) or thionyl chloride (SOCl2) in the presence of catalytic N,N-dimethylformamide (DMF).

- Step 2: Reaction of the acid chloride intermediate with methylamine (commonly as a 2 M solution in THF or other solvents) in the presence of a base such as triethylamine (Et3N) at low temperature (0°C) to room temperature to form the N-methylbenzamide.

- Purification: The crude product is extracted with organic solvents, washed with aqueous sodium bicarbonate and water, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography using mixtures like ethyl acetate and hexane.

Direct Coupling Using Carbodiimides or Other Coupling Agents

- Coupling of 5-hydroxy-2-methoxybenzoic acid with methylamine can also be achieved using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).

- This method avoids the isolation of acid chloride and can be conducted under mild conditions, preserving sensitive groups.

Photochemical and Catalytic Methods

- Recent advances include photochemical methods using catalysts such as tetra(9H-carbazol-9-yl)isophthalonitrile and lithium tetrafluoroborate (LiBF4) under visible light irradiation (e.g., 402 nm) with bases like diisopropylethylamine in acetonitrile solvent.

- These methods enable mild and selective N-methylation and amide bond formation with good yields and purity.

Specific Considerations for 5-Hydroxy-2-methoxy Substitution

- The hydroxy group at the 5-position and methoxy group at the 2-position require protection or selective reaction conditions to avoid side reactions.

- Methoxy group is generally stable under standard amide coupling conditions.

- Hydroxy group may require protection (e.g., as methyl ether or silyl ether) during acid chloride formation to prevent side reactions but can also be tolerated depending on the reagents and conditions.

- The presence of electron-donating groups (hydroxy, methoxy) influences the reactivity of the aromatic ring and the acid chloride intermediate.

Purification and Characterization

- Purification typically involves silica gel column chromatography using mixtures such as 20–60% ethyl acetate in hexane or n-pentane.

- Drying agents like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) are used to remove residual water.

- Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

- For example, ^1H NMR signals corresponding to aromatic protons, methoxy (singlet near 3.7 ppm), N-methyl (doublet or singlet near 2.7–3.0 ppm), and hydroxy protons are diagnostic.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Notes |

|---|---|---|---|

| Acid Chloride Route | (COCl)2 or SOCl2, DMF (cat.), methylamine, Et3N, 0°C-RT | High purity, well-established | Requires handling acid chlorides |

| Carbodiimide Coupling | DCC or EDC, DMAP, methylamine, mild conditions | Avoids acid chloride, mild | Byproduct removal needed |

| Photochemical Catalysis | Tetra(9H-carbazol-9-yl)isophthalonitrile, LiBF4, MeCN, light (402 nm), base | Mild, selective, innovative | Requires photochemical setup |

Research Findings and Industrial Relevance

- The acid chloride method remains the most common for industrial synthesis due to scalability and reproducibility.

- Photochemical methods offer greener alternatives with less hazardous reagents and milder conditions but are more suited for research scale currently.

- Protection strategies for the hydroxy group are minimized to reduce steps and cost.

- Column chromatography purification ensures high purity required for pharmaceutical or fine chemical applications.

- The presence of electron-donating groups like methoxy and hydroxy can influence reaction kinetics and yields, necessitating optimization of reaction times and temperatures.

Mecanismo De Acción

The mechanism by which 5-Hydroxy-2-methoxy-N-methylbenzamide exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways: Modulating biochemical pathways, such as those involved in inflammation or pain signaling.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key structural analogs differ in substituent types, positions, and appended functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility : Hydroxy groups enhance aqueous solubility (e.g., 2-hydroxy analogs in ) compared to methoxy or chloro derivatives.

- Lipophilicity : Chloro and bromo substituents (e.g., 3,5-dibromo analogs in ) increase logP, improving membrane permeability but reducing solubility.

- Electronic Effects : Methoxy groups donate electrons via resonance, stabilizing the aromatic ring, while nitro () or chloro groups withdraw electrons, altering reactivity .

Actividad Biológica

5-Hydroxy-2-methoxy-N-methylbenzamide, also known as N-methyl-5-hydroxy-2-methoxybenzamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The structure of the compound features a methoxy group and a hydroxyl group on the benzene ring, which are crucial for its biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. In vitro studies on various cancer cell lines have shown significant cytotoxic effects:

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It has been found to reduce oxidative stress and inhibit neuronal apoptosis:

- Model : SH-SY5Y cells exposed to oxidative stress.

- Findings : Treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, contributing to its neuroprotective effects.

- Antioxidant Activity : The presence of hydroxyl groups enhances its capacity to scavenge free radicals.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of 15.4 µM. The study also reported significant morphological changes indicative of apoptosis.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound significantly reduced the levels of β-amyloid plaques in the brain, suggesting potential therapeutic benefits in neurodegenerative conditions.

Q & A

Q. What are the common synthetic routes for 5-Hydroxy-2-methoxy-N-methylbenzamide, and how are reaction conditions optimized?

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Purity is assessed via HPLC (>95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation employs H/C NMR to verify methoxy (-OCH), hydroxy (-OH), and methylamide (-N-CH) groups. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight (e.g., CHNO, calculated 195.0895) .

Q. What are the established biological activities of this compound, and how are preliminary screenings conducted?

- Methodological Answer : Initial biological screenings focus on antimicrobial, antiviral, and anti-inflammatory assays. For example:

- Antiviral Activity : Tested against RNA viruses (e.g., influenza) using plaque reduction assays in MDCK cells, with IC values reported .

- Cytotoxicity : Evaluated via MTT assays in human cell lines (e.g., HepG2) to determine selectivity indices .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:

- Cross-Validation : Replicating assays in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions.

- Structural Analog Analysis : Comparing bioactivity of derivatives (e.g., 5-Chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide) to identify functional group contributions .

- Meta-Analysis : Aggregating data from PubChem, DSSTox, and peer-reviewed studies to identify trends .

Q. What computational and experimental approaches are used to study structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Molecular Docking : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina.

- Functional Group Modifications : Synthesizing derivatives (e.g., replacing -OCH with -Cl) and testing in bioassays to correlate substituents with activity .

Example Modification :

| Derivative | Modification | Bioactivity Change |

|---|---|---|

| 5-Chloro analog | -OCH → -Cl | Increased cytotoxicity (IC ↓ 30%) |

Q. How is the compound’s stability under physiological conditions assessed for drug development?

- Methodological Answer :

- Hydrolysis Studies : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours.

- Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism. Half-life (t) >2 hours is preferred .

Data Analysis and Experimental Design

Q. What statistical methods are applied to analyze dose-response data in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using GraphPad Prism to calculate EC/IC values.

- ANOVA with Tukey’s Test : Compare multiple treatment groups (e.g., 0.1–100 µM concentrations) to assess significance (p<0.05) .

Q. How do researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Strict Reaction Logs : Document temperature, humidity, and reagent purity (e.g., ≥99% by GC).

- Batch-to-Batch Analysis : Compare NMR spectra and HPLC chromatograms across 3+ syntheses to verify consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.